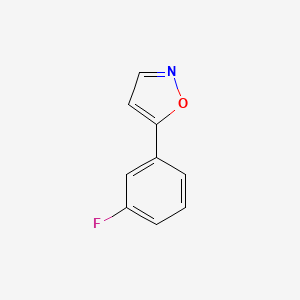

5-(3-Fluorophenyl)isoxazole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(3-fluorophenyl)-1,2-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FNO/c10-8-3-1-2-7(6-8)9-4-5-11-12-9/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVZUMUHSTOCPTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=CC=NO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 3 Fluorophenyl Isoxazole and Its Analogues

Strategies for Isoxazole (B147169) Ring Formation

The construction of the isoxazole ring can be achieved through several reliable synthetic strategies. These methods primarily involve the formation of the N-O bond and the closure of the five-membered ring.

Cycloaddition Reactions (e.g., [3+2] cycloadditions of halogenoximes)

The [3+2] cycloaddition, or 1,3-dipolar cycloaddition, is a powerful and widely used method for the synthesis of five-membered heterocycles, including isoxazoles. This reaction involves the addition of a 1,3-dipole, typically a nitrile oxide, to a dipolarophile, such as an alkyne or an alkene.

A common method for generating nitrile oxides in situ is from the dehydrohalogenation of hydroximoyl halides (halogenoximes) in the presence of a base. For the synthesis of 5-arylisoxazoles, an appropriately substituted benzohydroximoyl halide is reacted with an alkyne. The regioselectivity of this reaction is a key consideration, with the substituent on the alkyne directing the orientation of the addition. Terminal alkynes generally lead to 3,5-disubstituted isoxazoles.

A study on the synthesis of 5-fluoroalkyl-substituted isoxazoles utilized a one-pot metal-free [3+2] cycloaddition of CF3-substituted alkenes and halogenoximes, yielding the target 3,5-disubstituted derivatives in a regioselective manner with good to excellent yields. nih.gov This approach has been successfully applied on a multigram scale, demonstrating its utility for the preparation of functionalized isoxazoles. nih.gov

| Reactant 1 | Reactant 2 | Conditions | Product | Yield | Reference |

| 3-Fluorobenzaldehyde oxime | Terminal alkyne | Base (e.g., Et3N) | 5-(3-Fluorophenyl)isoxazole derivative | Varies | mdpi.com |

| Halogenoxime | 2-Bromo-3,3,3-trifluoroprop-1-ene | NaHCO3, EtOAc | 5-(trifluoromethyl)isoxazole | Good | nih.gov |

Condensation Reactions with Hydroxylamine (B1172632) Derivatives

The condensation of a 1,3-dicarbonyl compound or its synthetic equivalent with hydroxylamine or one of its derivatives is a classical and fundamental method for isoxazole synthesis. This approach involves the reaction of the nitrogen of hydroxylamine with one carbonyl group to form an oxime, followed by intramolecular cyclization and dehydration.

For the synthesis of this compound, a suitable 1,3-dicarbonyl precursor would be 1-(3-fluorophenyl)-3-substituted-propane-1,3-dione. The reaction with hydroxylamine hydrochloride, typically in the presence of a base, leads to the formation of the isoxazole ring. The regioselectivity of this reaction is dependent on the relative reactivity of the two carbonyl groups. Generally, the more electrophilic carbonyl carbon is attacked first by the amino group of hydroxylamine.

| 1,3-Dicarbonyl Compound | Reagent | Conditions | Product | Yield | Reference |

| 1-(3-Fluorophenyl)butane-1,3-dione | Hydroxylamine hydrochloride | Base, Solvent (e.g., Ethanol) | 5-(3-Fluorophenyl)-3-methylisoxazole | Not specified | General Method |

| Ethyl 2-(3-fluorobenzoyl)acetate | Hydroxylamine hydrochloride | Base, Solvent | Ethyl this compound-3-carboxylate | Not specified | General Method |

Reactions Involving Chalcone (B49325) Oximes

The mechanism involves the initial formation of the oxime from the ketone functionality of the chalcone. This is followed by an intramolecular Michael addition of the oxime hydroxyl group to the β-carbon of the α,β-unsaturated system, leading to a dihydroisoxazole (B8533529) (isoxazoline) intermediate. Subsequent oxidation or elimination of a leaving group from the isoxazoline (B3343090) yields the aromatic isoxazole ring.

Regioselectivity and Stereoselectivity in this compound Synthesis

Regioselectivity is a critical aspect of isoxazole synthesis, particularly in methods like the [3+2] cycloaddition. The reaction of a nitrile oxide with an unsymmetrical alkyne can potentially lead to two regioisomers: the 3,5-disubstituted and the 3,4-disubstituted isoxazole.

In the case of terminal alkynes, the reaction with aryl nitrile oxides generally yields the 3,5-disubstituted isoxazole as the major product. This regioselectivity is governed by both electronic and steric factors. Theoretical studies, including Density Functional Theory (DFT) calculations, have been employed to predict and explain the regiochemical outcomes of these cycloadditions. nih.gov The frontier molecular orbital (FMO) theory is often used to rationalize the observed selectivity.

For the synthesis of this compound, the reaction of 3-fluorobenzonitrile (B1294923) oxide with acetylene (B1199291) would be expected to yield the desired product with high regioselectivity. The use of substituted acetylenes would introduce a substituent at the 4-position of the isoxazole ring.

Control of regioselectivity can be achieved by modifying the substituents on both the nitrile oxide and the alkyne, as well as by the choice of reaction conditions and catalysts. For instance, the use of copper catalysts in the reaction of nitrile oxides with terminal alkynes has been shown to favor the formation of 3,5-disubstituted isoxazoles. nih.gov

Green Chemistry Approaches and Catalytic Methods in Isoxazole Synthesis

In recent years, there has been a significant emphasis on developing environmentally benign synthetic methods. For isoxazole synthesis, several green chemistry approaches have been explored, including the use of ultrasound and microwave irradiation.

Ultrasound-assisted synthesis has been shown to accelerate reaction rates, improve yields, and reduce the formation of byproducts. nih.gov Sonochemistry can promote the formation of nitrile oxides from aldoximes and facilitate the subsequent cycloaddition reaction. nih.gov These reactions can often be carried out in greener solvents like water or ethanol, further enhancing their environmental credentials. nih.gov

Microwave-assisted synthesis is another powerful tool for accelerating organic reactions. nih.gov The application of microwave irradiation can significantly reduce reaction times for isoxazole synthesis, often from hours to minutes, while providing comparable or even better yields than conventional heating methods. nih.gov

Catalytic methods also play a crucial role in the green synthesis of isoxazoles. The use of catalysts can enable reactions to proceed under milder conditions and with higher selectivity. For example, various catalysts, including amine-functionalized cellulose, have been employed for the three-component reaction between an aldehyde, a β-keto ester, and hydroxylamine hydrochloride to produce isoxazol-5(4H)-ones. mdpi.com

| Green Method | Reactants | Catalyst/Conditions | Advantages | Reference |

| Ultrasound Irradiation | Aldehydes, Hydroxylamine hydrochloride, Alkenes | TCCA, Aqueous medium | Shorter reaction times, Good to excellent yields | nih.gov |

| Microwave Irradiation | Aryldiazo esters, 1,2-Diamines | Metal-free, Toluene, 150°C | Rapid synthesis (5 mins), Good yields | researchgate.net |

| Catalysis in Water | Aromatic aldehydes, Ethyl acetoacetate, Hydroxylamine hydrochloride | Ferrite nanoparticles, 90 W ultrasound | Excellent yields (84-91%), Short reaction times (20-35 mins) | nih.gov |

Derivatization Strategies for this compound (e.g., carboxylic acid and carbaldehyde functionalities)

The functionalization of the this compound core is crucial for the development of new derivatives with tailored properties. The introduction of carboxylic acid and carbaldehyde groups is of particular interest as these functionalities can serve as handles for further synthetic transformations.

Carboxylic Acid Functionalities:

The introduction of a carboxylic acid group can be achieved through various methods. One common approach is the synthesis of an isoxazole ester followed by hydrolysis. For example, the reaction of an appropriate β-ketoester with hydroxylamine can directly yield an isoxazole-carboxylate ester, which can then be hydrolyzed to the corresponding carboxylic acid.

A number of 5-phenylisoxazole-3-carboxylic acid derivatives have been synthesized and studied for their biological activities. nih.gov The synthesis of 5-amino-3-methyl-isoxazole-4-carboxylic acid has also been reported, highlighting the versatility of synthetic routes to functionalized isoxazoles. organic-chemistry.org

Carbaldehyde Functionalities:

The introduction of a carbaldehyde (formyl) group onto the isoxazole ring can be accomplished through formylation reactions. The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic and heteroaromatic compounds. wikipedia.org This reaction typically employs a Vilsmeier reagent, which is generated in situ from a substituted amide (like N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃). wikipedia.org The reaction of this compound with the Vilsmeier reagent would be expected to introduce a formyl group at an electron-rich position on the isoxazole ring, likely the 4-position.

Alternatively, an isoxazole-carbaldehyde can be synthesized from a precursor already containing the aldehyde functionality or a group that can be readily converted to an aldehyde, such as a hydroxymethyl group. For instance, 3-(3-Fluorophenyl)isoxazole-5-carbaldehyde is a known compound used as an intermediate in pharmaceutical development.

Theoretical and Computational Investigations of 5 3 Fluorophenyl Isoxazole Systems

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in exploring the intrinsic properties of molecules. These methods provide a detailed picture of molecular geometry, electronic charge distribution, and chemical reactivity.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. Studies on isoxazole (B147169) derivatives utilize DFT to optimize molecular geometries and understand their structural parameters.

While specific DFT data for 5-(3-fluorophenyl)isoxazole is not extensively detailed in the provided research, studies on analogous structures provide valuable insights. For instance, in a related compound, ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate, X-ray diffraction analysis reveals that the isoxazole and phenyl rings are nearly coplanar. The dihedral angle between the mean planes of these two rings is very small, reported as 1.76 (9)° in one molecule of the asymmetric unit and 5.85 (8)° in the second. This near-planarity suggests significant electronic conjugation between the two ring systems.

DFT calculations performed on similar heterocyclic systems, such as those involving 1,2,4-triazole (B32235) rings, have shown good agreement between computed bond lengths and angles and experimental X-ray diffraction data, with deviations typically being minor. These computational studies affirm the reliability of DFT methods like B3LYP with basis sets such as 6-311++G(d,p) for accurately predicting the geometric structures of such compounds.

Table 1: Representative Dihedral Angles in an Analogous Isoxazole Compound

| Molecule Component 1 | Molecule Component 2 | Dihedral Angle (°) |

|---|---|---|

| Isoxazole Ring | Phenyl Ring (Molecule 1) | 1.76 (9) |

| Isoxazole Ring | Phenyl Ring (Molecule 2) | 5.85 (8) |

| Carboxylate Group | Isoxazole Ring (Molecule 1) | 0.92 (13) |

| Carboxylate Group | Isoxazole Ring (Molecule 2) | 1.58 (11) |

Data from a study on ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate, a structural analog.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in molecular interactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A large energy gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO.

In a theoretical study of a similar compound, (3-(4-chlorophenyl)-4,5-dihydroisoxazol-5-yl)methyl benzenesulfonate, DFT calculations were used to determine the frontier orbital energies. The HOMO and LUMO were found to be localized across the entire molecular system. The calculated HOMO-LUMO energy gap for this molecule was 4.6548 eV, indicating significant stability. For another related compound, 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, the calculated HOMO-LUMO gap was 4.4815 eV, which also points to good kinetic stability.

Table 2: Frontier Molecular Orbital Energies and Energy Gaps for Related Compounds

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

|---|---|---|---|

| (3-(4-chlorophenyl)-4,5-dihydroisoxazol-5-yl)methyl benzenesulfonate | -6.5601 | -1.9053 | 4.6548 |

| 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole | -6.5743 | -2.0928 | 4.4815 |

Data obtained from DFT calculations on structurally similar molecules.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of negative electrostatic potential (typically colored red), which are susceptible to electrophilic attack, and regions of positive potential (colored blue), which are favorable for nucleophilic attack.

For isoxazole and related heterocyclic systems, MEP maps reveal that the regions of most negative potential are generally located around electronegative atoms like oxygen and nitrogen. In a study on 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, the MEP analysis showed that the nitrogen atoms of the oxadiazole ring are the most electron-rich sites, making them the primary targets for electrophilic interactions. The distribution of electrostatic potential provides crucial information for understanding intermolecular interactions, such as hydrogen bonding, which are vital for protein-ligand binding.

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are employed to study the dynamic behavior of molecules and their interactions with biological macromolecules. These methods are instrumental in drug discovery for predicting binding affinities and elucidating inhibition mechanisms.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. This method is widely used to understand the binding modes of potential inhibitors and to screen virtual libraries of compounds for drug discovery.

In studies involving isoxazole and isoxazoline (B3343090) derivatives, molecular docking has been used to investigate their interactions with various biological targets, including enzymes like cyclooxygenase (COX) and protein kinases. For example, docking studies of isoxazoline derivatives with the protein tyrosine kinase enzyme structure (PDB ID: 2HCK) showed that these compounds can form strong hydrogen bonding interactions with key amino acid residues in the active site. Similarly, various isoxazole-carboxamide derivatives were docked into the active sites of COX-1 and COX-2 enzymes to elucidate their inhibitory potential and selectivity. These studies often reveal that specific substitutions on the phenyl and isoxazole rings can significantly influence binding affinity and interactions, such as hydrogen bonds and hydrophobic contacts, with amino acid residues like Met508, Val509, and Tyr341 in the enzyme's active site.

Table 3: Example of Docking Interaction Data for an Isoxazoline Derivative

| Target Protein | PDB ID | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| Tyrosine Kinase | 2HCK | Various | Hydrogen Bonding |

| Cyclooxygenase-2 | 3LN1 | Met508, Val509, Tyr341 | Hydrophobic Interactions |

| Cyclooxygenase-2 | 3LN1 | Trp373 | π-anion Interactions |

Illustrative data based on studies of various isoxazoline derivatives.

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecular systems over time. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can reveal conformational changes in both ligands and proteins upon binding, the stability of the protein-ligand complex, and the role of solvent molecules.

MD simulations are often performed following molecular docking to validate the stability of the predicted binding poses and to gain a deeper understanding of the interaction dynamics. For instance, simulations of protein-ligand complexes can be run for periods up to 100 nanoseconds to assess the stability of interactions. Analysis of the simulation trajectory can provide information on root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF), which indicate the stability of the complex and the flexibility of different parts of the protein, respectively. Studies on the photodissociation and isomerization of isoxazole derivatives have used ab initio MD simulations to trace reaction pathways, such as the breaking of the N–O bond upon photoexcitation. These advanced simulations offer atomic-level details of chemical dynamics that are often inaccessible through experimental means alone.

Chemo-informatics and In Silico Screening for this compound Derivatives

Chemo-informatics and in silico screening have become indispensable tools in modern drug discovery, enabling the rapid and cost-effective evaluation of large compound libraries for potential biological activity. These computational approaches leverage the chemical structure of a molecule to predict its interactions with biological targets, thereby prioritizing candidates for further experimental investigation. In the context of this compound and its derivatives, these methods are instrumental in exploring their therapeutic potential across a wide range of diseases.

In silico techniques for isoxazole derivatives often involve the generation of 3D molecular models and the calculation of various molecular descriptors. These descriptors quantify physicochemical properties such as lipophilicity, polar surface area, and the number of hydrogen bond donors and acceptors. These properties are crucial for predicting a compound's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME). By comparing the calculated properties of novel this compound derivatives to those of known drugs, researchers can assess their drug-likeness and potential for oral bioavailability.

Virtual screening is a key component of the in silico workflow. This process involves docking a library of compounds into the binding site of a specific biological target, such as an enzyme or receptor. The docking algorithm calculates the binding affinity and predicts the binding mode of each compound, allowing for the ranking of potential inhibitors. This approach has been widely applied to various isoxazole-containing compounds to identify potential anticancer, anti-inflammatory, and antimicrobial agents. For this compound derivatives, this methodology allows for the exploration of a vast chemical space to identify novel compounds with predicted high affinity for specific biological targets.

Prediction of Biological Target Modulation and Enzyme Inhibition Potential

The prediction of biological target modulation and enzyme inhibition potential for this compound derivatives relies heavily on computational studies, particularly molecular docking. These studies help to elucidate the binding interactions between the isoxazole derivatives and the active sites of various enzymes, providing insights into their potential inhibitory mechanisms.

One area of significant interest for isoxazole-containing compounds is the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation. While direct computational studies on this compound are limited in publicly available research, studies on structurally related fluoro-phenyl-isoxazole-carboxamide derivatives have shown their potential as COX inhibitors. Molecular docking studies of these related compounds have revealed key interactions within the COX active site, suggesting that the fluorophenyl and isoxazole moieties can be positioned to interact with critical amino acid residues.

For instance, in silico analyses of isoxazole derivatives as potential enzyme inhibitors often reveal the importance of specific substitutions on the phenyl ring. The position of the fluorine atom in this compound, for example, can significantly influence the electronic properties and conformational preferences of the molecule, which in turn affects its binding affinity to a target enzyme. Molecular docking simulations can predict how this substitution pattern affects interactions with residues in an enzyme's active site.

Beyond COX, the isoxazole scaffold is recognized for its versatility in targeting a range of enzymes implicated in various diseases. Computational screening of isoxazole derivatives has suggested potential inhibitory activity against targets such as topoisomerase II, a key enzyme in cancer chemotherapy, and various bacterial enzymes. These predictions are based on the calculated binding energies and the identification of favorable intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein.

The following table summarizes the predicted enzyme inhibition potential for a hypothetical series of this compound derivatives based on common findings in in silico studies of related isoxazole compounds. The binding energy is a calculated value representing the strength of the interaction between the ligand and the enzyme, with more negative values indicating a stronger predicted interaction.

Table 1: Predicted Enzyme Inhibition Potential of Hypothetical this compound Derivatives

| Derivative | Target Enzyme | Predicted Binding Energy (kcal/mol) | Key Predicted Interactions |

|---|---|---|---|

| Compound A | Cyclooxygenase-2 (COX-2) | -8.5 | Hydrogen bond with Ser-530, Hydrophobic interactions with Val-349, Leu-352 |

| Compound B | Topoisomerase II | -9.2 | Pi-cation interaction with Arg-485, Hydrogen bond with Asp-479 |

| Compound C | Bacterial DNA Gyrase | -7.8 | Hydrogen bond with Asp-73, Metal coordination with Mg2+ |

These hypothetical data illustrate how chemo-informatics and in silico screening can be applied to predict the biological targets and enzyme inhibition potential of this compound derivatives. Such computational predictions are invaluable for guiding the synthesis and experimental evaluation of new compounds with therapeutic potential.

Mechanistic Insights into Biological Interactions of 5 3 Fluorophenyl Isoxazole Derivatives

Modulatory Effects on Enzyme Systems

Derivatives of the isoxazole (B147169) core structure demonstrate significant modulatory effects on various enzyme systems, playing a crucial role in inflammation, cellular regulation, and neurological processes.

Cyclooxygenase (COX-1/COX-2) Inhibition Mechanisms

Cyclooxygenase (COX) enzymes are key mediators of inflammation through the synthesis of prostaglandins. Isoxazole derivatives have been extensively studied as COX inhibitors, with many exhibiting selectivity for the inducible COX-2 isoform over the constitutive COX-1 isoform, a desirable trait for reducing gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs).

The mechanism of inhibition often involves the isoxazole scaffold fitting into the active site of the COX enzyme. For diarylisoxazoles, the structural arrangement allows for interactions within the hydrophobic channel of the enzyme. Specific substitutions on the phenyl rings are critical for potency and selectivity. For instance, some isoxazole derivatives show a preference for inhibiting COX-1, while others, through different structural modifications, can become sub-micromolar selective COX-2 inhibitors. Molecular docking studies have helped to clarify that the selectivity arises from specific interactions with amino acid residues within the active sites of the respective isoforms.

Research into a series of novel isoxazole derivatives has demonstrated varied potency against COX-1 and COX-2. Some compounds show high selectivity towards COX-2, with selectivity index (SI) values reaching over 100. This selectivity is attributed to the specific chemical groups attached to the isoxazole core, which can exploit subtle differences in the active sites of COX-1 and COX-2.

Table 1: In Vitro Cyclooxygenase (COX) Inhibition by Select Isoxazole Derivatives

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI = COX-1/COX-2) |

|---|---|---|---|

| Derivative A | 52.16 | 0.55 | 94.83 |

| Derivative B | 50.18 | 0.71 | 70.68 |

| Derivative C | 22.57 | 0.93 | 24.26 |

| Derivative D | 35.56 | 0.85 | 41.82 |

| Derivative E | 75.43 | 0.66 | 113.19 |

| Derivative F | 75.03 | 0.65 | 115.43 |

Lipoxygenase (LOX) Inhibition Pathways

5-Lipoxygenase (5-LOX) is another critical enzyme in the inflammatory cascade, responsible for the biosynthesis of pro-inflammatory leukotrienes. Inhibition of the 5-LOX pathway is a key strategy for treating inflammatory conditions like asthma. Isoxazole derivatives have been identified as potent inhibitors of this enzyme.

The inhibitory action of these compounds is concentration-dependent. Studies on a series of isoxazole derivatives have shown that specific compounds can inhibit 5-LOX with IC₅₀ values in the low micromolar range. The mechanism is believed to involve the inhibitor molecule binding to the active site of the 5-LOX enzyme, preventing the conversion of arachidonic acid into leukotrienes. The presence of certain aryl moieties and electron-donating or electron-rich substituents on the isoxazole scaffold appears to be crucial for significant inhibitory activity.

Table 2: In Vitro 5-Lipoxygenase (5-LOX) Inhibition by Select Isoxazole Derivatives

| Compound | 5-LOX IC₅₀ (µM) |

|---|---|

| Compound C3 | 8.47 |

| Compound C5 | 10.48 |

| Compound C6 | Potent (Specific IC₅₀ not stated) |

Histone Deacetylase (HDAC) Inhibition Mechanisms

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from lysine (B10760008) residues on histones and other non-histone proteins. The inhibition of HDACs can lead to a more open chromatin structure, altering gene expression and inducing cell cycle arrest and apoptosis in cancer cells.

A common pharmacophore for HDAC inhibitors includes a zinc-binding group (ZBG), a linker, and a "cap" group that interacts with the protein surface. Recently, a novel 3-hydroxy-isoxazole moiety has been identified as a viable ZBG. This is significant because many traditional HDAC inhibitors use a hydroxamic acid ZBG, which can be associated with genotoxicity. The 3-hydroxy-isoxazole can chelate the catalytically essential zinc ion in the active site of the HDAC enzyme, thereby inhibiting its function. Derivatives incorporating this new ZBG have demonstrated good potency, particularly against HDAC6, with the most effective candidates achieving IC₅₀ values in the sub-micromolar range (e.g., 700 nM). This suggests that the 3-hydroxy-isoxazole scaffold is a promising alternative for the design of safer and more selective HDAC inhibitors.

Other Enzyme Inhibition Mechanisms (e.g., related to neurological targets)

Beyond inflammation and cancer-related enzymes, isoxazole derivatives have been investigated as inhibitors of enzymes relevant to neurological disorders.

Monoamine Oxidase (MAO) Inhibition : MAO enzymes (MAO-A and MAO-B) are critical for the metabolism of monoamine neurotransmitters and are major targets for treating depression and neurodegenerative diseases like Parkinson's disease. Certain 3,5-diaryl-4,5-dihydroisoxazoles have shown potent and selective inhibitory activity against MAO-B, with IC₅₀ values in the nanomolar range. The mechanism is competitive and reversible. The selectivity for MAO-B is a key feature, as it allows for the modulation of dopamine (B1211576) levels with a lower risk of the side effects associated with non-selective MAO inhibition.

Acetylcholinesterase (AChE) Inhibition : AChE inhibitors are a primary treatment for Alzheimer's disease, as they increase levels of the neurotransmitter acetylcholine. Various isoxazole derivatives have been synthesized and evaluated as AChE inhibitors. Molecular docking studies show these compounds interacting with the active site of AChE. Some hybrid molecules, such as those combining indole (B1671886) and isoxazole moieties, have demonstrated competitive inhibition of AChE with IC₅₀ values in the micromolar range. The isoxazole ring often participates in hydrogen bonding with key amino acid residues in the enzyme's active site.

Receptor Modulation and Binding Studies (e.g., G-protein coupled receptors, alpha7-nicotinic receptors)

Isoxazole derivatives also exert their biological effects by modulating the function of various cell surface and intracellular receptors.

Alpha7-nicotinic Acetylcholine Receptors (α7 nAChRs) : These receptors are implicated in several neuropsychiatric disorders. The isoxazole-containing compound N-(5-Chloro-2,4-dimethoxyphenyl)-N'-(5-methyl-3-isoxazolyl)-urea (PNU-120596) acts as a positive allosteric modulator of α7 nAChRs. Studies using the substituted cysteine accessibility method have shown that PNU-120596 induces conformational changes in the extracellular ligand-binding domain of the receptor. These changes are similar, but not identical, to those caused by the natural agonist, acetylcholine. This modulation enhances the activation of the receptor, highlighting a potential therapeutic mechanism for cognitive and neurological disorders.

AMPA Receptors : α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors are ionotropic glutamate (B1630785) receptors crucial for synaptic transmission and plasticity. Isoxazole-4-carboxamide derivatives have been shown to be potent inhibitors of AMPA receptor activity, significantly reducing peak current amplitudes. Other studies have identified bis(isoxazole) derivatives as promising allosteric modulators of AMPA receptors. For instance, one such derivative potentiated kainate-induced currents by 77% at a concentration of 10⁻¹⁰ M. Molecular docking and dynamics simulations suggest these compounds bind within the dimeric ligand-binding domain of the receptor, thereby altering its function.

Mechanisms of Anti-Infective Action

The isoxazole ring is a core component of several antibacterial drugs, and its derivatives exhibit a broad spectrum of antimicrobial activity.

The mechanism of action can be either bactericidal or bacteriostatic. Bactericidal action often involves targeting and disrupting the synthesis of the bacterial cell wall or damaging the cell membrane. Bacteriostatic mechanisms typically involve the inhibition of essential cellular processes, such as protein synthesis or key metabolic pathways.

Studies have shown that the introduction of specific moieties, such as a thiophene (B33073) ring, to the isoxazole scaffold can enhance antimicrobial activity. For example, certain 5-amino-3-methyl-1,2-oxazole-4-carboxylate derivatives have demonstrated significant activity against biofilm-forming pathogens like Staphylococcus aureus and Pseudomonas aeruginosa. Two compounds in particular, PUB9 and PUB10, were able to reduce over 90% of biofilm-forming cells. The specific molecular targets for these compounds are still under investigation but likely involve interference with biofilm formation or maintenance pathways. Furthermore, various isoxazole derivatives have been screened for activity against both Gram-positive and Gram-negative bacteria, as well as fungi like Aspergillus niger, indicating a broad potential for anti-infective applications.

Antibacterial Activities and Cellular Targets

Derivatives of 5-(3-Fluorophenyl)isoxazole have demonstrated notable antibacterial properties. The core mechanism of action for many isoxazole-containing antibacterials, like the oxazolidinones, involves the inhibition of bacterial protein synthesis at an early stage. ijrrjournal.comnih.gov This action prevents the formation of the initiation complex necessary for protein synthesis, a mechanism distinct from many other antibiotic classes, which helps in avoiding cross-resistance. nih.gov

The antibacterial effect is often bacteriostatic, meaning it inhibits the growth and reproduction of bacteria without killing them directly. ijrrjournal.com This inhibition of metabolic pathways and protein synthesis is a key strategy for controlling bacterial infections. ijrrjournal.com Studies on substituted 5-(4-fluorophenyl)-3-phenylisoxazole compounds, which are structurally similar to the subject compound, have shown good antibacterial activity against a range of microorganisms, including E. coli, P. aeruginosa, and S. aureus. researchgate.net The specific cellular targets are typically components of the bacterial ribosome, preventing the translation of messenger RNA into proteins. nih.gov Furthermore, the introduction of a thiophene moiety to an isoxazole ring has been observed to enhance its antimicrobial activity. nih.gov

Antifungal Activities and Mechanism of Action

Isoxazole derivatives are also recognized for their antifungal capabilities. researchgate.netnih.gov A primary mechanism of action for azole-based antifungals is the disruption of the fungal cell membrane's integrity by inhibiting the synthesis of ergosterol (B1671047). nih.govmdpi.com Ergosterol is a vital sterol in fungi, analogous to cholesterol in mammals, and its depletion leads to increased membrane permeability and, ultimately, cell death. mdpi.com

The specific target of this inhibition is the cytochrome P-450 enzyme 14α-demethylase, which is crucial in the ergosterol biosynthesis pathway. nih.gov Research on novel isoxazole-based compounds has shown selective and potent activity against pathogenic fungi like Candida albicans. nih.govmdpi.com Some derivatives were found to be effective in eradicating biofilms formed by Candida, highlighting their potential as robust antifungal agents. nih.govresearchgate.net Studies on substituted 5-(4-fluorophenyl)-3-phenylisoxazole compounds have confirmed their activity against fungal species such as Aspergillus niger, Mucor specie, and Trichoderma viride. researchgate.net This targeted action, combined with low cytotoxicity against mammalian cells, suggests a promising therapeutic window for these compounds. nih.govmdpi.com

Antiviral Activities (e.g., Zika virus)

The emergence of global viral threats like the Zika virus (ZIKV) has spurred research into new antiviral agents. nih.govmdpi.com Isoxazole-based small molecules have been identified as promising candidates for combating ZIKV infections. nih.gov ZIKV is a mosquito-borne flavivirus associated with severe neurological disorders, and currently, there are no approved specific therapeutics. nih.govscienceopen.com

Research has focused on the structural modification of isoxazole-containing compounds to enhance their antiviral potency. For instance, compound 7l , an isoxazole derivative, emerged from a study as a highly promising candidate, demonstrating potent antiviral activity against ZIKV strains with an improved safety profile in vitro. nih.gov The mechanism of such inhibitors can vary, targeting different stages of the viral life cycle, such as viral entry, replication, or assembly. nih.gov For many flaviviruses, viral enzymes like the NS2B-NS3 protease or the NS5 polymerase are key targets for inhibitors. scienceopen.com The development of isoxazole derivatives represents a significant step toward a potential therapeutic agent for ZIKV. nih.gov

Mechanisms of Antineoplastic Activities

The fight against cancer involves various therapeutic strategies, and isoxazole derivatives have emerged as a versatile class of compounds with significant anticancer potential. espublisher.comnih.gov Their mechanisms of action are multifaceted, often involving the inhibition of cell proliferation, induction of programmed cell death, and prevention of tumor vascularization. nih.gov

A fundamental characteristic of anticancer agents is their ability to inhibit the uncontrolled proliferation of cancer cells. Numerous studies have demonstrated the potent cytotoxic and antiproliferative effects of this compound derivatives against a panel of human cancer cell lines.

For example, a series of novel isoxazole-piperazine hybrids showed significant cytotoxicity on human liver (Huh7, Mahlavu) and breast (MCF-7) cancer cell lines, with IC₅₀ values in the low micromolar range. nih.gov Specifically, compounds 5m and 5o were identified as highly potent. nih.gov Similarly, a study on fluorophenyl-isoxazole-carboxamide derivatives reported potent inhibitory activity against liver cancer cells (Hep3B, HepG2). najah.edu Compound 2f from this series was the most potent against Hep3B and HepG2 cells. najah.edu The broad antiproliferative activity underscores the potential of this chemical scaffold in developing new cancer therapies. nih.govnajah.edu

Table 1: Antiproliferative Activity of Selected Isoxazole Derivatives

| Compound | Cancer Cell Line | IC₅₀ (µM) | Source |

|---|---|---|---|

| 5l | Huh7 (Liver) | 1.1 ± 0.1 | nih.gov |

| Mahlavu (Liver) | 1.3 ± 0.1 | nih.gov | |

| MCF-7 (Breast) | 3.7 ± 0.3 | nih.gov | |

| 5m | Huh7 (Liver) | 0.3 ± 0.0 | nih.gov |

| Mahlavu (Liver) | 0.5 ± 0.0 | nih.gov | |

| MCF-7 (Breast) | 1.0 ± 0.1 | nih.gov | |

| 5o | Huh7 (Liver) | 0.4 ± 0.0 | nih.gov |

| Mahlavu (Liver) | 0.4 ± 0.0 | nih.gov | |

| MCF-7 (Breast) | 0.8 ± 0.0 | nih.gov | |

| 2f | Hep3B (Liver) | 5.76 µg/mL | najah.edu |

| HepG2 (Liver) | 34.64 µg/mL | najah.edu |

Beyond simply halting proliferation, effective anticancer agents often trigger apoptosis, or programmed cell death, in cancer cells. Isoxazole derivatives have been shown to activate these apoptotic pathways. nih.govnih.govresearchgate.net Treatment of liver cancer cells with compounds 5m and 5o led to a significant decrease in the total PARP protein and an increase in PARP cleavage, which are hallmarks of apoptosis. nih.gov

Furthermore, these compounds can modulate the cell cycle, arresting cancer cells at specific phases to prevent their division. One fluorophenyl-isoxazole-carboxamide derivative, compound 2f , was found to induce cell cycle arrest in the G2-M phase in Hep3B liver cancer cells. najah.edu Other isoxazole derivatives have been shown to induce both early and late-stage apoptosis in various cancer cell lines, including glioblastoma and leukemia. nih.govresearchgate.netresearchgate.net This induction of apoptosis is often mediated by altering the balance of key regulatory proteins, such as those in the Bcl-2 family, and activating caspases, the executioner enzymes of apoptosis. semanticscholar.orgmdpi.com The activation of the p53 tumor suppressor protein is another mechanism by which these compounds can regulate the cell cycle and induce apoptosis. semanticscholar.org

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, as it supplies tumors with necessary nutrients and oxygen. nih.gov Targeting this process is a key strategy in cancer therapy. Certain isoxazole derivatives have been identified as potent angiogenesis inhibitors. nih.gov

The mechanism often involves the inhibition of key signaling molecules, particularly Vascular Endothelial Growth Factor Receptors (VEGFRs). rsc.orgmdpi.com For instance, a 3,5-disubstituted isoxazole derivative demonstrated significant inhibition of tumor growth and peritoneal angiogenesis in a mouse model. nih.gov While not a direct this compound, the structurally related compound 3-(Benzo[d] nih.govnajah.edudioxol-5-ylamino)-N-(4-fluorophenyl)thiophene-2-carboxamide was shown to inhibit VEGFR1 and VEGF-induced migration of human umbilical vein endothelial cells (HUVEC), confirming its anti-angiogenic activity. rsc.orgresearchgate.net By blocking these critical signaling pathways, isoxazole derivatives can effectively cut off the blood supply to tumors, thereby inhibiting their growth and spread. nih.govmdpi.com

Immunomodulatory and Anti-inflammatory Pathways

Derivatives of the isoxazole scaffold have demonstrated a wide spectrum of immunomodulatory and anti-inflammatory activities. nih.gov These compounds can influence the intricate signaling pathways of the immune system, leading to either the suppression or stimulation of immune responses. nih.govmdpi.com The structural diversity of isoxazole derivatives allows for a range of interactions with key components of the immune system, including various immune cells and the cytokines they produce. nih.gov Research into these derivatives has revealed their potential to modulate immune functions, which is crucial for the development of new therapeutic agents for inflammatory and autoimmune diseases. nih.gov

The mechanisms underlying the immunomodulatory effects of isoxazole derivatives are varied. They can range from the inhibition of pro-inflammatory enzymes like cyclooxygenase-2 (COX-2) to the regulation of transcription factors such as NF-κB, which plays a pivotal role in the inflammatory response. mdpi.com Furthermore, some isoxazole derivatives have been shown to interfere with the production of key inflammatory mediators and modulate the activity of immune cells, thereby controlling the intensity and duration of inflammatory processes. mdpi.com

Modulation of Cytokine Production (e.g., IL-1β, IL-2)

A significant aspect of the immunomodulatory activity of isoxazole derivatives lies in their ability to alter the production of cytokines, which are small proteins crucial for cell signaling in the immune system. if-pan.krakow.pl Depending on their specific structure, these derivatives can either suppress the release of pro-inflammatory cytokines or, in some cases, enhance the production of cytokines that regulate or stimulate immune responses. nih.gov

For instance, certain isoxazole derivatives have been found to inhibit the production of the pro-inflammatory cytokine Interleukin-1β (IL-1β). nih.gov One study identified that 5-amino-3-methyl-1,2-oxazole-4-carbohydrazide (B70380) could increase the production of IL-1β induced by lipopolysaccharide (LPS) in peritoneal cell cultures. nih.govmdpi.com Conversely, other derivatives, such as VGX-1027, have been shown to suppress the production of IL-1β. nih.gov

In contrast, some isoxazole derivatives have demonstrated the ability to increase the secretion of Interleukin-2 (IL-2), a cytokine that is essential for the proliferation of T-cells. An example is the salicylic (B10762653) acid derivative containing an isoxazole ring, 3-(4-methoxyphenyl)-4-(3-hydroxy-4-carboxybenzoyl)-5-(3-chlorophenyl)-4,5-dihydroisoxazoline (8e), which was found to be mitogenic for human lymphocytes and mouse splenocytes due to its capacity to increase IL-2 secretion. nih.govmdpi.com

Below is a table summarizing the effects of selected isoxazole derivatives on cytokine production:

| Compound | Effect on IL-1β Production | Effect on IL-2 Production | Reference |

|---|---|---|---|

| 5-amino-3-methyl-1,2-oxazole-4-carbohydrazide | Increased (LPS-induced) | Not specified | nih.govmdpi.com |

| 3-(4-methoxyphenyl)-4-(3-hydroxy-4-carboxybenzoyl)-5-(3-chlorophenyl)-4,5-dihydroisoxazoline (8e) | Not specified | Increased | nih.govmdpi.com |

| VGX-1027 | Suppressed | Not specified | nih.gov |

Impact on Lymphocyte Proliferation and Immune Cell Regulation

The immunomodulatory effects of isoxazole derivatives also extend to their influence on the proliferation and regulation of lymphocytes, which are central to the adaptive immune response. if-pan.krakow.pl Several studies have shown that these compounds can inhibit the proliferation of lymphocytes, an important mechanism for controlling excessive immune reactions as seen in autoimmune diseases. nih.govscience24.com

For example, a new series of N′-substituted derivatives of 5-amino-N,3-dimethyl-1,2-oxazole-4-carbohydrazide was found to inhibit the phytohemagglutinin A (PHA)-induced proliferation of peripheral blood mononuclear cells (PBMCs). nih.gov The compound 5-amino-N′-(2,4-dihydroxyphenyl)methylidene-N,3-dimethyl-1,2-oxazole-4-carbohydrazide (MM3) was particularly noted for its strong antiproliferative activity without significant toxicity. nih.gov Similarly, other isoxazole derivatives have shown dose-dependent suppressive effects on PHA-induced PBMC proliferation. science24.comnih.gov

In addition to inhibiting lymphocyte proliferation, some isoxazole derivatives can modulate the composition and function of different immune cell populations. nih.gov For instance, 5-amino-3-methyl-1,2-oxazole-4-carbohydrazide has been observed to affect T-cell subsets and the levels of B-cells in lymphoid organs. nih.govmdpi.com Another derivative, 2-(5-amino-3-methyl-1,2-oxazole-4-carbonyl)-N-(4-chlorophenyl)hydrazine-1-carbothioamide (06K), has been shown to induce lymphopoiesis and the generation of regulatory T-cells. nih.gov

The following table summarizes the impact of various isoxazole derivatives on lymphocyte proliferation and immune cell regulation.

| Compound/Derivative Series | Effect on Lymphocyte Proliferation | Other Regulatory Effects on Immune Cells | Reference |

|---|---|---|---|

| N′-substituted derivatives of 5-amino-N,3-dimethyl-1,2-oxazole-4-carbohydrazide (e.g., MM3) | Inhibited PHA-induced PBMC proliferation | Not specified | nih.gov |

| MZ, MZO, and MZA isoxazole derivatives | Suppressed PHA-induced PBMC proliferation (dose-dependent) | Not specified | science24.com |

| 5-amino-3-methyl-1,2-oxazole-4-carbohydrazide | Stimulated mitogen-induced proliferation of lymphocytes | Modulated T-cell subsets and B-cell levels in lymphoid organs | nih.govmdpi.com |

| 2-(5-amino-3-methyl-1,2-oxazole-4-carbonyl)-N-(4-chlorophenyl)hydrazine-1-carbothioamide (06K) | Regulated proliferation of thymocytes, splenocytes, and lymph node cells | Induced lymphopoiesis and generation of regulatory T-cells | nih.govmdpi.com |

| HWA-486 (5-methyl-N-[4-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxamide) | Suppressed mitogen-elicited proliferation of lymphocytes from adjuvant arthritis rats | Did not affect proliferation of lymphocytes from healthy rats | nih.gov |

Emerging Research Applications of 5 3 Fluorophenyl Isoxazole in Chemical Sciences

Role as Synthetic Intermediates in Advanced Organic Synthesis

The isoxazole (B147169) scaffold is recognized as an essential heterocyclic motif for organic synthesis, serving as a precursor to a multitude of more complex molecules. rsc.orgnih.gov 5-(3-Fluorophenyl)isoxazole is a prime example of a synthetic intermediate, a molecule that acts as a foundational unit for constructing diverse chemical structures. Its utility stems from the reactivity of the isoxazole ring and the specific properties imparted by the 3-fluorophenyl substituent.

Researchers leverage this compound in various synthetic strategies to build larger, bioactive molecules. The isoxazole ring can participate in cycloaddition reactions and can be opened under specific reductive conditions to yield other useful structures like β-hydroxycarbonyl compounds and γ-amino alcohols. wpmucdn.comnih.gov The presence of the fluorophenyl group makes this compound a key intermediate in the synthesis of fluorinated bioactive compounds, which are of significant interest in medicinal and agricultural chemistry. academie-sciences.frnih.gov For instance, synthetic methodologies have been developed for the direct fluorination of isoxazole rings and for the construction of fluoroalkyl-substituted isoxazoles, highlighting the importance of such fluorinated building blocks in creating novel chemical diversity. academie-sciences.frnih.gov

Table 1: Role of Fluorophenyl Isoxazole Derivatives in Organic Synthesis

| Synthetic Application | Role of Isoxazole Intermediate | Resulting Compound Type | Reference(s) |

| Multi-component Reactions | Core structural scaffold | 3,4,5-trisubstituted isoxazoles | nih.gov |

| Cycloaddition Reactions | Dipolarophile precursor | Complex heterocyclic systems | nih.gov |

| Synthesis of Bioactive Agents | Fluorinated building block | Fluorinated analogues of therapeutic agents | nih.govnih.gov |

| Post-functionalization | Substrate for ring modification | Aldehydes, β-hydroxy ketones | academie-sciences.fr |

Contributions to Agrochemical Development (e.g., herbicides, fungicides, pesticides)

The isoxazole moiety is a well-established pharmacophore in the agrochemical industry, found in a range of commercial herbicides and fungicides. researchgate.netnbinno.com Derivatives of this compound are actively researched for their potential to contribute to new and improved crop protection solutions. The unique combination of the isoxazole ring and the fluorinated phenyl group can be tailored to interfere with specific biological pathways in weeds, fungi, and insects. nbinno.comchemimpex.com

Fungicides: Research into isoxazole derivatives has demonstrated their potent fungicidal activity. google.com The specific substitution patterns on the phenyl and isoxazole rings are crucial for determining the spectrum of activity against various plant pathogens. The development of compounds like [3-(4-chloro-2-fluorophenyl)-5-(2,4-difluorophenyl)isoxazol-4-yl]pyridin-3-yl-methanol showcases the complexity and efficacy that can be achieved using the isoxazole scaffold. google.com

Herbicides and Safeners: In herbicide research, isoxazole derivatives are being explored not only as active herbicidal agents but also as herbicide safeners. Safeners are compounds applied with a herbicide to protect the crop from injury without reducing the herbicide's effectiveness against target weeds. A derivative, 3-(3-Fluorophenyl)isoxazole-5-carbaldehyde, has been identified as a key intermediate in the creation of agrochemicals, including herbicides. chemimpex.com The versatility of the isoxazole structure allows for the synthesis of a wide array of molecules that can be screened for desired herbicidal or safening properties. nbinno.comacs.orgnih.gov

Table 2: Applications of Phenylisoxazole Derivatives in Agrochemicals

| Agrochemical Class | Specific Application | Mechanism/Role | Reference(s) |

| Fungicides | Control of plant pathogenic fungi | Active ingredient in fungicidal compositions | google.com |

| Herbicides | Weed control | Building block for active herbicidal compounds | nbinno.comchemimpex.com |

| Pesticides | General pest control | Core scaffold for various pesticidal agents | acs.orgnih.gov |

Applications in Materials Science (e.g., polymers, coatings)

The unique properties of fluorinated heterocyclic compounds make them attractive candidates for applications in materials science. mdpi.com While direct research on this compound in polymers is emerging, the characteristics of its structural components suggest significant potential. Fluorinated polymers are known for their high thermal stability, chemical inertness, and low surface energy, making them ideal for advanced coatings and specialty materials. mdpi.comrsc.org

A closely related derivative, 3-(3-Fluorophenyl)isoxazole-5-carbaldehyde, is noted for its use in formulating advanced materials, including polymers and coatings, where it enhances durability and resistance. chemimpex.com This indicates that the core fluorophenyl isoxazole structure can be functionalized to act as a monomer or an additive in polymer synthesis. The rigidity of the isoxazole ring could contribute to the thermal stability of a polymer backbone, while the fluorophenyl group can impart hydrophobicity (water repellency) and chemical resistance to surfaces. mdpi.com Research in this area includes the synthesis of novel poly(isoxazole)s, which could lead to new materials with tunable properties for specialized applications. sdl.edu.sa

Table 3: Potential Materials Science Applications for Fluorophenyl Isoxazole Derivatives

| Application Area | Potential Role | Conferred Property | Reference(s) |

| Specialty Polymers | Monomer precursor | High thermal stability, chemical stability | rsc.orgsdl.edu.sa |

| Protective Coatings | Additive or monomer component | Enhanced durability, hydrophobicity, resistance | chemimpex.commdpi.com |

| Optoelectronic Materials | Core of functional molecules | Unique optoelectronic properties | nih.gov |

Future Research Directions and Unexplored Avenues for 5 3 Fluorophenyl Isoxazole

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The synthesis of isoxazoles has traditionally relied on methods that can be resource-intensive and generate significant waste. Future research into the synthesis of 5-(3-Fluorophenyl)isoxazole should prioritize the development of novel routes that are not only efficient but also environmentally sustainable. Current research on isoxazole (B147169) synthesis highlights a move away from harsh reaction conditions and toxic metal catalysts. mdpi.com

Key areas for future investigation include:

Metal-Free Synthesis: Many conventional methods for isoxazole synthesis employ copper or ruthenium catalysts, which are associated with high costs, toxicity, and difficulties in removal from the final product. researchgate.net Developing alternate metal-free synthetic routes for this compound is imperative. researchgate.net This could involve exploring 1,3-dipolar cycloaddition reactions of in-situ generated nitrile oxides with appropriate alkynes under metal-free conditions.

Green Chemistry Approaches: The use of environmentally benign solvents and procedures is a critical goal. Research has demonstrated the successful synthesis of 5-arylisoxazoles in aqueous media without any catalyst, offering advantages like easier work-up, mild reaction conditions, and high yields. pnas.org Applying similar principles to the synthesis of this compound could significantly improve its environmental footprint. pnas.org The use of biorenewable deep eutectic solvents (DES) also presents a recyclable and non-hazardous alternative to traditional organic solvents. nih.gov

Energy-Efficient Methods: Techniques such as ultrasound-assisted synthesis have emerged as powerful tools in organic chemistry. mdpi.com Applying ultrasound irradiation to the synthesis of this compound could lead to shorter reaction times, higher yields, and milder reaction conditions, aligning with the principles of green chemistry. mdpi.comnih.gov

| Synthetic Approach | Potential Advantages for this compound Synthesis | Key Research Focus |

| Metal-Free Catalysis | Reduced cost, lower toxicity, simplified purification, less environmental waste. researchgate.net | Development of novel organic catalysts or catalyst-free cycloaddition reactions. |

| Aqueous Media Synthesis | Environmentally benign, mild reaction conditions, simplified work-up procedures. pnas.org | Optimizing solubility and reaction kinetics of precursors in water. |

| Ultrasound-Assisted Synthesis | Shorter reaction times, higher yields, reduced energy consumption. mdpi.comnih.gov | Investigating the effect of sonication parameters on reaction efficiency and regioselectivity. |

| Deep Eutectic Solvents (DES) | Use of recyclable, non-hazardous, and biorenewable solvents. nih.gov | Screening various DES combinations to find the optimal medium for the synthesis. |

Advanced Computational Approaches for Predictive Modeling

Computational chemistry offers powerful tools to accelerate the discovery and optimization of novel compounds. For this compound, advanced computational approaches can provide deep insights into its properties and potential applications, guiding experimental efforts and reducing reliance on trial-and-error synthesis.

Future computational research should focus on:

Predictive Property Modeling: Utilizing machine learning and quantitative structure-activity relationship (QSAR) models to predict the physicochemical and biological properties of new derivatives of this compound. This can help in designing molecules with desired characteristics before their actual synthesis.

Molecular Docking and Simulation: In silico studies are crucial for exploring potential biological targets. mdpi.com Molecular docking simulations can predict the binding affinity and mode of interaction of this compound with various proteins, such as enzymes or receptors. This can identify promising therapeutic targets for which the compound might be effective. For instance, docking studies could explore its potential as an inhibitor for targets like histone deacetylases (HDACs), which have been identified for other isoxazole-based compounds. mdpi.com

Mechanism of Action Studies: Computational methods can elucidate the potential mechanisms behind observed biological activities. By modeling the interaction of this compound at the atomic level, researchers can gain a better understanding of how it exerts its effects, which is critical for rational drug design.

Exploration of New Biological Target Modalities and Mechanistic Understanding

The isoxazole scaffold is a privileged structure in medicinal chemistry, found in numerous compounds with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. nih.govrsc.org The fluorine atom in this compound can significantly influence its metabolic stability and binding interactions, making it an attractive candidate for drug discovery. Structure-activity relationship (SAR) studies have shown that a fluorine group on the phenyl ring of an isoxazole can promote cytotoxicity in cancer cell lines. nih.gov

Unexplored avenues for research include:

Anticancer Activity: Various isoxazole derivatives have shown promise as anticancer agents by targeting pathways like tubulin polymerization or acting as histone deacetylase (HDAC) inhibitors. mdpi.comnih.gov Future studies should screen this compound against a diverse panel of human cancer cell lines to determine its cytotoxic potential. nih.gov Follow-up studies could then investigate its mechanism of action, for example, its effect on cell cycle progression and apoptosis-related genes like Bcl-2 and Bax.

Antimicrobial and Antiviral Screening: Given the known antibacterial and antiviral properties of other isoxazole-containing compounds, this compound should be evaluated for its efficacy against a broad range of pathogens. mdpi.comrsc.org

Enzyme Inhibition: Isoxazoles have been identified as inhibitors of various enzymes. A key area of future research would be to screen this compound against clinically relevant enzymes to uncover novel therapeutic applications.

| Potential Biological Target | Rationale Based on Isoxazole Research | Future Research Direction for this compound |

| Histone Deacetylases (HDACs) | Isoxazole-based compounds have been identified as HDAC inhibitors with anticancer effects. mdpi.com | Screen for inhibitory activity against various HDAC isoforms; investigate potential in breast cancer models. |

| Tubulin Polymerization | Some 3,5-bis(indolyl)isoxazoles inhibit tubulin polymerization, a key target in cancer therapy. nih.gov | Evaluate the effect on microtubule dynamics and antiproliferative activity in cancer cells. |

| Bacterial/Fungal Enzymes | The isoxazole core is present in approved antibiotics like sulfamethoxazole. rsc.org | Test for antimicrobial activity against clinically relevant bacterial and fungal strains. |

| Inflammatory Pathway Enzymes | Certain isoxazole derivatives exhibit anti-inflammatory properties. rsc.org | Investigate inhibitory effects on enzymes like cyclooxygenases (COX) or lipoxygenases (LOX). |

Design of Next-Generation Functional Materials Incorporating this compound Scaffolds

Beyond pharmaceuticals, the isoxazole ring is a versatile component in materials science, utilized in applications ranging from organic electronics to liquid crystals. mdpi.comingentaconnect.com The unique electronic properties of the this compound scaffold make it a promising building block for novel functional materials.

Future research in this area should explore:

Organic Electronics: Isoxazole derivatives are being investigated for use in organic semiconductors, which are crucial for technologies like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The electron-rich nature of the isoxazole ring, combined with the electronegativity of the fluorine atom, could be exploited to tune the electronic properties of new semiconducting materials. researchgate.net

Liquid Crystals: The rigid structure of the isoxazole ring has been incorporated into molecules that exhibit liquid crystalline phases. researchgate.net Research could focus on synthesizing new thermotropic liquid crystals based on the this compound core, potentially leading to new materials for display technologies.

Polymers with Pendant Isoxazole Rings: Functional polymers can be created by incorporating the isoxazole moiety. Vinyl derivatives of isoxazoles have been polymerized to create materials with pendant isoxazole rings, which could have unique optical or electronic properties. researchgate.net

Fluorescent Materials and Probes: The inherent fluorescence of some heterocyclic systems means that this compound could be a scaffold for developing new fluorescent dyes or electrochemical probes for detecting specific ions or molecules. mdpi.comingentaconnect.com

Q & A

Q. Q1. What are the recommended synthetic routes for 5-(3-Fluorophenyl)isoxazole, and how can reaction conditions be optimized?

The synthesis of substituted isoxazoles typically involves cycloaddition reactions or functionalization of pre-existing isoxazole cores. For example, hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes has been used to synthesize structurally similar compounds like 5-(4-Methoxyphenyl)-3-phenylisoxazole . Key steps include:

- Precursor selection : Use 3-fluorophenylacetonitrile or derivatives as starting materials.

- Cycloaddition optimization : Employ nitrile oxides generated in situ from hydroxymoyl chlorides under mild conditions (e.g., room temperature, dichloromethane solvent).

- Purification : Column chromatography with silica gel and eluents such as hexane/ethyl acetate (4:1) yields pure products. Reaction yields can exceed 80% with precise stoichiometric control .

Q. Q2. How can the structural conformation of this compound be characterized?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for determining dihedral angles and intermolecular interactions. For example:

- In 5-(3-Methoxyphenyl)-3-phenylisoxazole, the isoxazole ring forms dihedral angles of 16.64° and 17.60° with adjacent aromatic rings, influencing electronic conjugation .

- Key parameters : Crystallize the compound in ethyl acetate/hexane, collect data at 293 K, and refine structures using software like SHELXL (R factor < 0.04) .

- Complementary techniques: NMR (¹H/¹³C), IR, and HRMS validate molecular identity .

Intermediate Questions

Q. Q3. What is the impact of fluorophenyl substitution on the inhibitory activity of isoxazole derivatives against glutathione-dependent enzymes?

Fluorine substituents significantly alter enzyme inhibition kinetics. For example:

- Glutathione reductase (GR) : 3-(4-Fluorophenyl)isoxazole shows uncompetitive inhibition (IC₅₀ = 0.059 μM, Kᵢ = 0.011 ± 0.002 μM), while 5-(4-Fluorophenyl)isoxazole is less potent due to positional isomerism .

- Glutathione-S-transferase (GST) : Bromine or chlorine at the 3-position enhances competitive inhibition (e.g., 3-(4-Bromophenyl)isoxazole: IC₅₀ = 0.099 μM) .

- Methodological note : Use purified human erythrocyte enzymes for in vitro assays, measure activity spectrophotometrically (e.g., NADPH oxidation for GR), and fit data to Michaelis-Menten models to determine inhibition type .

Q. Q4. How do structural modifications at the 3- vs. 5-positions of the isoxazole ring influence bioactivity?

The substitution position dictates steric and electronic interactions with target proteins:

- 3-Position : Derivatives like 3-(4-Chlorophenyl)isoxazole exhibit stronger GR inhibition (2× potency vs. 5-substituted analogs) due to optimal binding pocket alignment .

- 5-Position : 5-Acetyl-3-(2-pyridyl)isoxazole derivatives show enhanced solubility and ligand-receptor binding in kinase inhibition studies .

- Design strategy : Use computational docking (e.g., AutoDock Vina) to predict binding affinities before synthesizing analogs .

Advanced Questions

Q. Q5. What methodologies are recommended for analyzing structure-activity relationships (SAR) in fluorinated isoxazole derivatives?

Combine experimental and computational approaches:

- SAR workflow :

- Synthesis : Prepare derivatives with systematic substitutions (e.g., -F, -Cl, -CH₃ at 3-/5-positions).

- In vitro screening : Test against target enzymes (e.g., GST, GR) or receptors (e.g., MAPK) .

- Computational modeling : Perform DFT calculations (Gaussian 09) to map electrostatic potentials and HOMO-LUMO gaps.

- Crystallography : Resolve enzyme-inhibitor complexes (e.g., GST-5-(3-Fluorophenyl)isoxazole) to identify key interactions .

- Case study : 5-(3,4-Dimethoxyphenyl)isoxazole-3-carboxylate targets MAPK via hydrophobic and hydrogen-bonding interactions .

Q. Q6. How can researchers resolve contradictions in reported IC₅₀ values for isoxazole derivatives?

Discrepancies often arise from assay conditions or enzyme sources:

- Critical factors :

- Reproducibility : Validate findings across ≥3 independent experiments and report mean ± SEM .

Q. Q7. What advanced applications exist for this compound in materials science?

Fluorinated isoxazoles are explored for:

- Optoelectronic materials : Derivatives with π-conjugated systems (e.g., thiophene-isoxazole hybrids) exhibit tunable fluorescence and charge transport properties .

- Liquid crystals : 5-(3-Methoxyphenyl)-3-phenylisoxazole shows mesophase behavior due to planar aromatic cores and flexible side chains .

- Synthetic protocols : Incorporate into polymers via Suzuki-Miyaura coupling for OLED or photovoltaic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.